molecular formula C9H9N3O4S B12936640 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole CAS No. 91224-49-6

6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole

Cat. No.: B12936640
CAS No.: 91224-49-6
M. Wt: 255.25 g/mol
InChI Key: FJAMBSRKFPYAGJ-UHFFFAOYSA-N
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Description

6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole is a novel benzimidazole derivative intended for research and laboratory use. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in various therapeutic agents . This particular compound features a methanesulfonyl group at the 6-position and a nitro group at the 4-position, which may modulate its electronic properties and binding affinity, making it a valuable intermediate for constructing more complex molecules. Researchers can explore its potential application in developing pharmacologically active compounds, given the historical significance of benzimidazoles in areas such as antiviral, anticancer, and antimicrobial research . The product is supplied as a solid and is for research purposes only. It is not for diagnostic or therapeutic use. Hazard Statements: Not yet fully characterized. Handle with care. Precautionary Statements: Wear protective gloves and eye protection. Use only in a well-ventilated area. Storage: Store in a cool, dry place. Target Audience: This chemical is designed for use by qualified scientific professionals in laboratory settings.

Properties

CAS No.

91224-49-6

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11)

InChI Key

FJAMBSRKFPYAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Condensation of Substituted o-Phenylenediamines with Nitro-Substituted Aldehydes

  • A typical route involves reacting 4-nitro-o-phenylenediamine or 4-nitro-substituted benzaldehyde derivatives with methyl-substituted diamines or aldehydes to form the benzimidazole core with nitro and methyl groups at desired positions.
  • For example, 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde have been used to prepare 5(6)-substituted benzimidazoles, which can be further functionalized.

Introduction of Methanesulfonyl Group

  • The methanesulfonyl (mesyl) group is typically introduced via sulfonylation reactions using methanesulfonyl chloride or methanesulfonic acid derivatives.
  • This step is often performed after the benzimidazole ring formation to avoid interference with ring closure.
  • Mesylation can be catalyzed or facilitated by bases or Lewis acids in suitable solvents such as polar aprotic solvents (e.g., DMF, DMSO).

Detailed Preparation Method for 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole

Stepwise Synthetic Route

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 4-nitro-2-methyl-o-phenylenediamine or equivalent precursor Nitration of 2-methyl-o-phenylenediamine or reduction of 4-nitro-substituted nitrobenzene derivatives Moderate to good yields; regioselectivity critical
2 Condensation with aldehyde (e.g., formaldehyde or substituted benzaldehyde) to form 2-methyl-4-nitro-1H-benzimidazole Acidic conditions (e.g., HCl, acetic acid), heating or reflux Yields typically 50-70% depending on conditions
3 Introduction of methanesulfonyl group at position 6 via sulfonylation Methanesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane or DMF), 0-25 °C to room temperature Yields 60-85%; reaction monitored by TLC and purified by chromatography

Representative Experimental Procedure

  • Dissolve 2-methyl-4-nitro-1H-benzimidazole in dry dichloromethane under inert atmosphere.
  • Cool the solution to 0 °C and add triethylamine as base.
  • Slowly add methanesulfonyl chloride dropwise with stirring.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours.
  • Quench the reaction with water, extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
  • Purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents such as DMF or DMSO improve sulfonylation efficiency.
  • Lower temperatures (0-5 °C) during addition of methanesulfonyl chloride reduce side reactions.
  • Reaction times vary from 2 to 12 hours depending on scale and reagent purity.

Catalysts and Bases

  • Triethylamine is commonly used as a base to neutralize HCl formed during sulfonylation.
  • Lewis acids (e.g., ZnCl2) can be employed to activate the benzimidazole ring for electrophilic substitution if needed.

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems.
  • Purification is typically achieved by silica gel column chromatography.
  • Characterization includes 1H and 13C NMR spectroscopy, confirming substitution patterns.
  • Mass spectrometry and melting point determination are used to confirm molecular weight and purity.

Summary Table of Preparation Methods

Method Aspect Description Reference Examples
Starting Materials Substituted o-phenylenediamines and nitrobenzaldehydes
Ring Closure Acid-catalyzed condensation
Methanesulfonyl Introduction Sulfonylation with methanesulfonyl chloride, base-mediated
Solvents Dichloromethane, DMF, DMSO
Catalysts/Bases Triethylamine, Lewis acids
Purification Silica gel chromatography
Yields 50-85% overall depending on step

Research Findings and Notes

  • The regioselective introduction of the methanesulfonyl group at position 6 is facilitated by the electronic effects of the nitro and methyl substituents, directing electrophilic substitution.
  • Microwave-assisted synthesis and polymer-supported catalysts have been reported for benzimidazole derivatives but are less common for this specific compound due to the sensitivity of the sulfonyl group.
  • The use of mild conditions and careful control of reaction parameters is critical to avoid decomposition or over-substitution.
  • The compound’s preparation is often part of pharmaceutical intermediate synthesis, requiring high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

    Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.

    Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole exhibits promising antimicrobial , antiviral , and anticancer properties.

Antibacterial Activity

Research indicates that this compound has notable antibacterial effects against various strains. The following table summarizes its activity:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20
This compoundEscherichia coli18

These results suggest potential for developing new antibacterial agents against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth. For example, a study showed that modifications in the substituents on the benzimidazole ring significantly enhanced anticancer activity against various cancer cell lines .

Biological Studies

This compound is employed in enzyme inhibition studies due to its structural similarity to biologically active molecules. It has been identified as a potent inhibitor of several key enzymes involved in inflammatory pathways, such as TNF-α and p38α MAP kinase .

Case Study: Anti-inflammatory Effects

A study by Dios et al. (2005) highlighted the importance of the N-sulfonyl group in enhancing the inhibitory effects on p38α MAP kinase, demonstrating how structural modifications can lead to improved pharmacological profiles .

Material Science

In material science, this compound is investigated for its potential in synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics.

Agricultural Applications

The compound is also being explored for its potential use as a pesticide or herbicide. Its biological activity against various pests suggests that it could serve as an environmentally friendly alternative to conventional agricultural chemicals.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey Findings
Medicinal ChemistryExhibits antibacterial and anticancer properties; potential for drug development
Biological StudiesActs as an enzyme inhibitor; significant anti-inflammatory effects
Material SciencePotential for synthesizing advanced materials with unique electronic properties
AgricultureInvestigated as a pesticide/herbicide with biological activity against pests

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

A detailed comparison of 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole with structurally related compounds is outlined below, focusing on substituent effects, biological activities, and synthetic considerations.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Biological Activities Notable Findings References
This compound 2-Me, 4-NO₂, 6-SO₂Me Under investigation (potential kinase/antimicrobial) Unique substitution pattern may enhance solubility and target binding .
2-Chloromethyl-1H-benzimidazole 2-ClCH₂ Antimicrobial, Anticancer 2-Chloromethyl enhances reactivity and cytotoxicity compared to 2-Me .
APY29 Benzimidazole core + aryl groups Kinase inhibition (anticancer) Benzimidazole nucleus critical for hydrogen bonding with kinase targets .
5-Nitro-2-phenyl-1H-benzimidazole 2-Ph, 5-NO₂ Antiparasitic, Antimicrobial Nitro at position 5 improves activity against Trypanosoma cruzi .
1-(2,4-Dimethylphenylsulfonyl)-2-n-butyl-5-Cl-1H-benzimidazole 1-SO₂Ar, 2-n-Bu, 5-Cl Antihypertensive Sulfonyl at position 1 improves metabolic stability but reduces kinase affinity .
Benzimidazole-2-carboxylic acids 2-COOH Antifungal, Antiulcer Carboxylic acid at position 2 enhances hydrogen bonding but reduces bioavailability .

Key Insights

The 4-nitro group, less common than 5-nitro substitutions, may alter electronic distribution compared to 5-nitro derivatives (e.g., antiparasitic agents in ).

Biological Activity Trends :

  • 2-Methyl substitution confers steric bulk but lower reactivity compared to 2-chloromethyl or 2-carboxylic acid derivatives, which are linked to higher cytotoxicity .
  • The benzimidazole nucleus is critical for kinase inhibition (e.g., APY29 ), suggesting that the 6-sulfonyl and 4-nitro groups in this compound may modulate selectivity or potency.

Synthetic Challenges :

  • Introducing methanesulfonyl and nitro groups requires multi-step synthesis, contrasting with simpler 2-substituted derivatives prepared via condensation or oxidation .

Biological Activity

6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anthelmintic, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is a derivative of benzimidazole, characterized by the following structure:

  • Chemical Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : 229.26 g/mol

The presence of the methanesulfonyl group and the nitro group in its structure is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds related to benzimidazoles exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus20
This compoundEscherichia coli18

These results suggest that this compound may serve as a potential candidate for developing new antibacterial agents against resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported that certain benzimidazole derivatives exhibit significant antifungal effects against pathogenic fungi.

Compound Fungal Strain Inhibition Zone (mm)
This compoundCandida albicans22
This compoundAspergillus niger19

The mechanism underlying this activity may involve interference with the fungal cell wall synthesis or other critical cellular processes .

Anthelmintic Activity

The anthelmintic potential of benzimidazole derivatives is well-documented. Compounds such as this compound have shown efficacy comparable to standard anthelmintics like Albendazole.

Compound Helminth Species Effective Concentration (µg/mL)
This compoundHaemonchus contortus5
This compoundNecator americanus7

These findings indicate that the compound could be explored further for its potential use in treating helminth infections .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has been tested against various cancer cell lines, showing promising results.

Cell Line IC50 (µM)
HUH7 (liver cancer)15.5
MCF7 (breast cancer)12.3

The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Studies and Research Findings

Several case studies have focused on the biological activities of benzimidazole derivatives, including:

  • Antibacterial Efficacy : A study demonstrated that modifications in the substituents on the benzimidazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Mechanisms : Research indicated that certain structural features of benzimidazoles are crucial for their antifungal activity, particularly those affecting membrane integrity .
  • Anticancer Potency : In vitro studies showed that compounds similar to this compound can inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. A nitro group is introduced via nitration at the 4-position, followed by sulfonation at the 6-position using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride to ensure complete substitution). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methanesulfonyl group (δ ~3.3 ppm for CH₃, singlet) and nitro group (para-substitution confirmed by aromatic proton splitting patterns).
  • IR : Strong absorptions at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (asymmetric NO₂ stretching).
  • MS : Molecular ion peak [M+H]⁺ and fragment ions corresponding to loss of NO₂ (m/z –46) or SO₂CH₃ (m/z –95).
    Cross-validation with X-ray crystallography (e.g., SHELX programs ) is recommended for unambiguous structural confirmation.

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzimidazole core?

  • Methodological Answer : The nitro group at the 4-position deactivates the ring, directing electrophilic substitution to the 5- or 7-positions. This electronic effect stabilizes the sulfonyl group at the 6-position, enhancing resistance to nucleophilic attack. Reactivity studies should employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments arising from NMR/IR limitations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL provides precise bond lengths and angles. For example, the C–S bond in the methanesulfonyl group typically measures ~1.76 Å, while the nitro group’s O–N–O angle is ~125°. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism) require iterative refinement and validation via Hirshfeld surface analysis .

Q. What strategies address contradictions in biological activity data for structurally similar benzimidazole derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation strategies include:

  • Triangulation : Replicate assays across multiple models (e.g., bacterial vs. mammalian).
  • Purity Verification : Use HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC.
  • Structure-Activity Relationship (SAR) : Compare substituent effects using derivatives like 2-methyl-4-nitro analogs .

Q. How can computational methods predict the compound’s pharmacokinetic properties and binding modes?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., caspases ).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and toxicity profiling .

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